2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrazine with a substituted benzaldehyde to form an imidazo[1,2-a]pyrazine intermediate. This intermediate is then subjected to further functionalization to introduce the phenyl and isopropylphenyl groups.
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Step 1: Formation of Imidazo[1,2-a]pyrazine Core
Reactants: 2-aminopyrazine, substituted benzaldehyde
Conditions: Acidic or basic catalyst, reflux conditions
Product: Imidazo[1,2-a]pyrazine intermediate
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Step 2: Functionalization
Reactants: Imidazo[1,2-a]pyrazine intermediate, phenylboronic acid, isopropylphenylboronic acid
Conditions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling)
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropylphenyl groups.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives
Substitution: Formation of substituted aromatic and heterocyclic derivatives
Scientific Research Applications
2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylimidazo[1,2-a]pyrazine
- N-phenylimidazo[1,2-a]pyrazin-3-amine
- 4-(propan-2-yl)phenylimidazo[1,2-a]pyrazine
Uniqueness
2-phenyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to the specific substitution pattern on the imidazo[1,2-a]pyrazine core, which can significantly influence its chemical reactivity and biological activity. The presence of both phenyl and isopropylphenyl groups can enhance its interaction with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H20N4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4/c1-15(2)16-8-10-18(11-9-16)23-21-20(17-6-4-3-5-7-17)24-19-14-22-12-13-25(19)21/h3-15,23H,1-2H3 |
InChI Key |
GMULLPUMEYZKRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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